1-(3,4,5-trifluorophenyl)ethane-1,2-diol
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Overview
Description
1-(3,4,5-trifluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding the desired diol compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4,5-trifluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4,5-trifluorophenyl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3,4,5-trifluorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Another fluorinated compound with different functional groups, leading to distinct chemical properties and applications.
1-(3,4,5-trifluorophenyl)ethane-1,2-diamine: A related compound with amine groups instead of hydroxyl groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of fluorine atoms and diol moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
1547867-40-2 |
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Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,12-13H,3H2 |
InChI Key |
UGOXHGNJILLWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CO)O |
Purity |
95 |
Origin of Product |
United States |
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